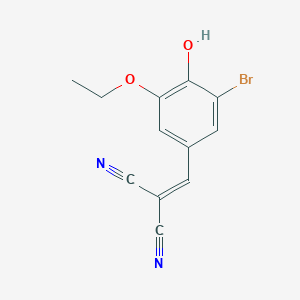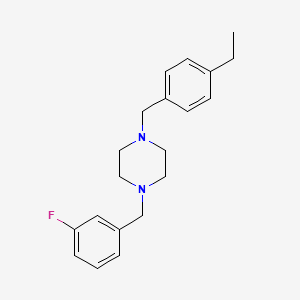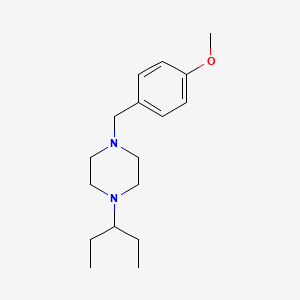![molecular formula C15H23N3 B10886420 4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)
4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a pyridylmethyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Pyridylmethyl Group: The pyridylmethyl group can be introduced through a nucleophilic substitution reaction using 4-chloromethylpyridine and a suitable base.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be added via a reductive amination reaction using pyrrolidine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any present carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted piperidines with different functional groups.
科学的研究の応用
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERAZINE: Similar structure but with a piperazine ring instead of piperidine.
1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)MORPHOLINE: Contains a morpholine ring instead of piperidine.
Uniqueness: 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE is unique due to its specific combination of the piperidine ring with pyridylmethyl and pyrrolidinyl groups, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-(4-PYRIDYLMETHYL)-4-(1-PYRROLIDINYL)PIPERIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
4-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-10-18(9-1)15-5-11-17(12-6-15)13-14-3-7-16-8-4-14/h3-4,7-8,15H,1-2,5-6,9-13H2 |
InChIキー |
XQUUCFFKVKGRIV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)


![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)
![methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10886412.png)
